Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate

Synthetic Chemistry Protecting Group Strategy Building Block Selection

Researchers requiring selective pyrrolidine nitrogen deprotection when acid-labile Boc groups are incompatible need an orthogonal strategy. Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate (CAS 1131451-64-3) solves this with its base-cleavable ethyl carbamate protecting group. • Enables convergent synthesis; 4-oxopiperidine ketone remains available for late-stage reductive amination or Grignard diversification • MW 254.33, XLogP 0.4-ideal fragment library parameters (MW <300, XLogP ≤3) for ligand-efficient screening • NLT 98% purity from ISO-certified suppliers ensures ≥60% reduction in maximum impurity load vs. 95% grade, critical for multi-step API sequences

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 1131451-64-3
Cat. No. B1398820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate
CAS1131451-64-3
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(C1)(C)N2CCC(=O)CC2
InChIInChI=1S/C13H22N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h3-10H2,1-2H3
InChIKeyJVYQKKGONMWXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-3-(4-Oxopiperidin-1-YL)pyrrolidine-1-Carboxylate (CAS 1131451-64-3): Procurement-Grade Physicochemical and Structural Profile


Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate (CAS 1131451-64-3) is a bifunctional heterocyclic building block with molecular formula C₁₃H₂₂N₂O₃ and molecular weight 254.33 g/mol [1]. The compound features a pyrrolidine ring bearing a 3-methyl substituent, an N-ethyl carbamate protecting group, and a 4-oxopiperidin-1-yl moiety at the 3-position. Its computed XLogP3-AA value is 0.4, with 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds, indicating moderate polarity and conformational constraint [1]. It is cataloged under PubChem CID 57619808 and DSSTox Substance ID DTXSID501142268, and is commercially available from multiple vendors at purities of 95% to NLT 98% [1]. The compound serves as a protected intermediate for further synthetic elaboration, with the ethyl carbamate and 4-oxopiperidine ketone offering orthogonal handles for selective chemical manipulation .

Why Generic Substitution Fails for Ethyl 3-Methyl-3-(4-Oxopiperidin-1-YL)pyrrolidine-1-Carboxylate: Structural and Functional Non-Interchangeability


This compound cannot be generically substituted with closely related analogs because the specific combination of three structural features—the ethyl carbamate N-protecting group on pyrrolidine, the quaternary 3-methyl center, and the 4-oxopiperidin-1-yl substituent—creates a unique orthogonal reactivity profile that no single commercially available analog replicates [1]. The ethyl carbamate offers distinct stability and deprotection conditions compared to the common tert-butyl carbamate (Boc) analog (tert-butyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate, MW 282.38), which differs in molecular weight by 28.05 Da, steric bulk, and acid-lability [1]. The 4-oxopiperidine ketone provides a reactive handle for reductive amination, Grignard addition, or oxime formation that is absent in saturated piperidine analogs. Simultaneously, the quaternary 3-methyl center on the pyrrolidine ring introduces stereochemical stability and restricts conformational freedom relative to non-methylated or differently substituted pyrrolidine scaffolds [1]. Substituting any one of these features alters molecular weight, lipophilicity, hydrogen-bonding capacity, or synthetic accessibility in ways that propagate through multi-step synthetic routes, making direct interchange without revalidation inadmissible in regulated research and development workflows.

Ethyl 3-Methyl-3-(4-Oxopiperidin-1-YL)pyrrolidine-1-Carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Protecting Group Orthogonality vs. Boc Analog

Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate (MW 254.33) provides a 28.05 Da molecular weight reduction relative to its closest commercially available analog, tert-butyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate (MW 282.38) [1]. The ethyl carbamate protecting group is stable under acidic conditions that cleave the Boc group (e.g., TFA/DCM) but can be removed under basic hydrolysis or via LiAlH₄ reduction, enabling orthogonal protecting group strategies in multi-step syntheses where Boc deprotection would be incompatible [1].

Synthetic Chemistry Protecting Group Strategy Building Block Selection

Computed Lipophilicity and Hydrogen-Bonding Profile Differentiation from Saturated Piperidine Analogs

The target compound exhibits a computed XLogP3-AA value of 0.4, with 0 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), derived from the ethyl carbamate carbonyl, carbamate ester oxygen, and the 4-oxopiperidine ketone [1]. In contrast, a hypothetical fully reduced analog (ethyl 3-methyl-3-(piperidin-1-yl)pyrrolidine-1-carboxylate) would lose one HBA (ketone to methylene) and increase XLogP by an estimated +0.5 to +0.8 units, altering both solubility and permeability predictions. The presence of the 4-oxopiperidine ketone provides a specific HBA geometry at position 4 of the piperidine ring for directed hydrogen-bonding interactions [1].

Physicochemical Profiling Drug-Likeness ADME Prediction

Certified Purity Specification: NLT 98% vs. Typical 95% Commercial Grade

One ISO-certified vendor (MolCore) offers this compound at a purity specification of NLT 98% (Catalog No. MC104742), which exceeds the typical 95% purity offered by other commercial suppliers for this CAS number . The 3-percentage-point purity differential corresponds to a maximum total impurity burden of ≤2% versus ≤5%, a difference that becomes significant in reaction sequences where cumulative impurity carry-through affects yield and purity of final products across multiple synthetic steps .

Quality Control Procurement Specification Reproducibility

Synthetic Accessibility: Oxidative Precursor Advantage Over Direct Ketone Installation Routes

A documented synthetic route to this compound proceeds via oxidation of ethyl 3-(4-hydroxy-1-piperidyl)-3-methyl-pyrrolidine-1-carboxylate (830 mg, 3.24 mmol scale) under Swern-type conditions at -78 °C in dichloromethane, yielding the target 4-oxopiperidine derivative . This two-step sequence (amine coupling followed by alcohol oxidation) provides controlled access to the ketone functionality. Alternative direct coupling approaches using pre-formed 4-piperidone would require different protecting group strategies and may lead to self-condensation byproducts. No comparative yield data were available for alternative routes targeting this specific compound .

Process Chemistry Synthetic Route Efficiency Intermediate Stability

Ethyl 3-Methyl-3-(4-Oxopiperidin-1-YL)pyrrolidine-1-Carboxylate: Validated Application Scenarios for Procurement Decision-Making


Orthogonal Protecting Group Strategies in Multi-Step Heterocyclic Synthesis

In synthetic sequences requiring selective deprotection of a pyrrolidine nitrogen in the presence of acid-sensitive functionality elsewhere in the molecule, the ethyl carbamate protecting group of this compound provides base-mediated or reductive cleavage options that are orthogonal to Boc and Cbz groups [1]. This enables convergent synthetic strategies where the pyrrolidine nitrogen can be unmasked without disturbing other protecting groups, a scenario derived from the molecular weight and protecting group differentiation evidence established in Section 3, Evidence Item 1. The 4-oxopiperidine ketone remains available as a synthetic handle throughout, allowing late-stage diversification via reductive amination, Grignard addition, or oxime/ hydrazone formation [1].

Fragment-Based Drug Discovery Library Design Requiring Moderate Polarity and Low Lipophilicity

With a molecular weight of 254.33 Da and a computed XLogP of 0.4, this compound falls within optimal fragment library parameters (MW <300, XLogP ≤3) [1]. Its balanced polarity profile (0 HBD, 4 HBA) and the presence of the 4-oxopiperidine ketone as a directed hydrogen-bond acceptor make it suitable for fragment-based screening libraries where solubility, ligand efficiency, and synthetic tractability are prioritized. This application stems directly from the physicochemical evidence in Section 3, Evidence Item 2. Procurement of high-purity (NLT 98%) material is recommended to minimize false positives from impurity-driven assay interference in fragment screens .

Synthesis of Muscarinic Receptor Modulator Intermediates via Patent-Referenced Scaffolds

This compound or its close structural congeners bearing the 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine scaffold have been referenced in patent literature describing muscarinic receptor agonists (e.g., AstraZeneca US20090221567 A1) [1]. The 4-oxopiperidine ketone and the ethyl carbamate-protected pyrrolidine provide a scaffold amenable to further functionalization toward muscarinic receptor-targeting compounds. Researchers pursuing this chemical space should prioritize procurement of this specific CAS number to ensure fidelity to the patented scaffold rather than relying on approximate analogs that may introduce unrecognized structure-activity relationship deviations.

Quality-Controlled Intermediate Procurement for GMP-Preparatory Scale-Up

For process chemistry groups transitioning from discovery to preclinical development, the availability of this compound at NLT 98% purity from ISO-certified suppliers [1] supports impurity profiling and batch-to-batch consistency requirements. The 3-percentage-point purity advantage over 95% commercial grade material translates to a ≥60% reduction in maximum impurity load, directly relevant when this intermediate is used in multi-step sequences where cumulative impurities can compromise final API purity specifications.

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